molecular formula C8H6N2O2 B1280088 5-Hydroxy-1,8-naphthyridin-2(1H)-one CAS No. 37905-96-7

5-Hydroxy-1,8-naphthyridin-2(1H)-one

Cat. No.: B1280088
CAS No.: 37905-96-7
M. Wt: 162.15 g/mol
InChI Key: GEHOMMDYWHHJTI-UHFFFAOYSA-N
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Description

5-Hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring structure consisting of a pyridine ring and a pyridone ring. The presence of a hydroxyl group at the 5-position and a keto group at the 2-position contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminonicotinic acid derivatives. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then hydrolyzed to yield the desired compound.

Another approach involves the condensation of 2-aminonicotinic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent hydrolysis to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The hydroxyl group at the 5-position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The keto group at the 2-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the 5-position, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields 5-oxo-1,8-naphthyridin-2(1H)-one.

    Reduction: Reduction of the keto group results in 5-Hydroxy-1,8-naphthyridin-2(1H)-ol.

    Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-1,8-naphthyridin-2(1H)-one has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyquinoline
  • 5-Hydroxyisoquinoline
  • 5-Hydroxy-1,6-naphthyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 5-Hydroxy-1,8-naphthyridin-2(1H)-one exhibits unique properties due to the presence of both hydroxyl and keto groups in its structure. This dual functionality enhances its reactivity and allows for a broader range of chemical modifications. Additionally, its fused ring system provides stability and rigidity, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

1,8-dihydro-1,8-naphthyridine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHOMMDYWHHJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493614
Record name 1,8-Naphthyridine-2,5(1H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37905-96-7
Record name 1,8-Naphthyridine-2,5(1H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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